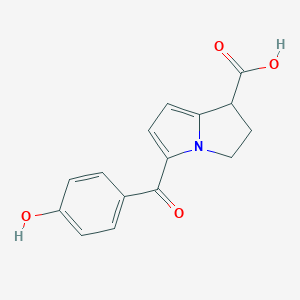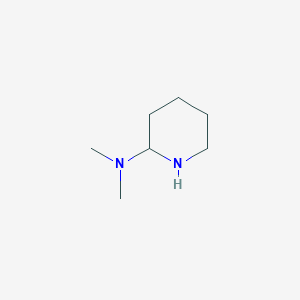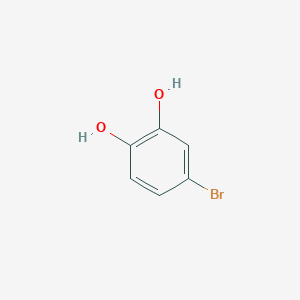
(3-Morpholinophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
“(3-Morpholinophenyl)methanol” has a molecular formula of C11H15NO2 . It contains 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .科学的研究の応用
Organic Synthesis
(3-Morpholinophenyl)methanol: is a valuable building block in organic synthesis. Its structure allows for the introduction of the morpholine moiety into various organic compounds, which can be crucial for creating pharmaceuticals and agrochemicals. The morpholine ring is a common feature in bioactive molecules, and its incorporation can significantly alter the pharmacokinetic properties of a compound .
Catalysis
In catalysis, (3-Morpholinophenyl)methanol can act as a ligand for transition metal catalysts. The presence of both a phenyl group and a morpholine ring offers multiple sites for coordination, which can be exploited to design novel catalysts for reactions such as hydrogenation, carbon-carbon bond formation, and more .
Material Science
This compound finds applications in material science, particularly in the development of functional materials. For instance, it can be used to modify the surface properties of polymers or as a precursor for synthesizing conductive materials. Its versatility in chemical reactions makes it a candidate for creating new materials with desired electrical or mechanical properties .
Medicinal Chemistry
In medicinal chemistry, (3-Morpholinophenyl)methanol serves as a precursor for the synthesis of various therapeutic agents. Its morpholine ring is a feature in several drugs that treat conditions ranging from infections to psychological disorders. Researchers can modify the basic structure to develop new compounds with potential medicinal benefits .
Environmental Science
The compound’s potential in environmental science lies in its use as an intermediate in the synthesis of compounds that can degrade environmental pollutants. It could be used to create catalysts or reactive species that help in the breakdown of harmful chemicals, thus aiding in pollution control and remediation efforts .
Nanotechnology
(3-Morpholinophenyl)methanol: may be utilized in the field of nanotechnology, particularly in the synthesis of nanoparticles with specific functions. The compound can be used to stabilize nanoparticle formations or as a reactant in the creation of nanostructured materials with unique properties .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, especially those involving morpholine-based substrates. It can help in understanding the biochemical pathways where similar structures are involved and in designing inhibitors or activators of certain enzymes .
Analytical Chemistry
Finally, in analytical chemistry, (3-Morpholinophenyl)methanol can be employed as a standard or reagent in various chromatographic or spectroscopic methods. It can be used to calibrate instruments or as a component in the synthesis of dyes and indicators .
Safety and Hazards
特性
IUPAC Name |
(3-morpholin-4-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8,13H,4-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVALXTJZMIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428149 |
Source


|
| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Morpholinophenyl)methanol | |
CAS RN |
145127-38-4 |
Source


|
| Record name | 3-(4-Morpholinyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145127-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Morpholin-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)


![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)




![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)